Theophylline Sodium Glycinate

Description

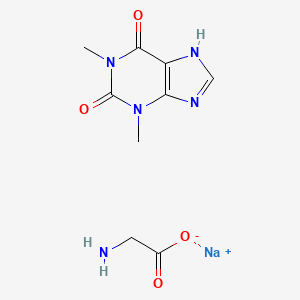

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905845 | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8000-10-0, 10092-68-9 | |

| Record name | Theophylline sodium glycinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sodium salt, compd. with theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE SODIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Theophylline Sodium Glycinate on Phosphodiesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases for decades. Its therapeutic efficacy is largely attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive examination of the mechanism of action of theophylline sodium glycinate, with a specific focus on its interaction with the phosphodiesterase enzyme family. This document will delve into the biochemical pathways, present quantitative data on its inhibitory profile, detail experimental protocols for assessing its activity, and provide visual representations of the involved signaling cascades.

Introduction: The Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. By regulating the intracellular concentrations of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. The PDE superfamily is divided into 11 families (PDE1-PDE11), each with distinct substrate specificities, tissue distribution, and regulatory properties. This diversity makes PDEs attractive therapeutic targets for a wide range of diseases.

This compound, a salt of theophylline, is utilized for its bronchodilatory and anti-inflammatory properties, primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the non-selective inhibition of several PDE isoenzymes, leading to an accumulation of intracellular cAMP.[2][3]

This compound as a Non-Selective Phosphodiesterase Inhibitor

Theophylline exerts its pharmacological effects by competitively inhibiting the catalytic activity of multiple phosphodiesterase isoforms.[2] While it is considered non-selective, its most clinically relevant actions are attributed to the inhibition of PDE3 and PDE4.[2][3]

-

PDE3 Inhibition: Found in airway smooth muscle and cardiac tissue, PDE3 is a cGMP-inhibited PDE that primarily hydrolyzes cAMP. Inhibition of PDE3 by theophylline in airway smooth muscle cells leads to an increase in cAMP levels, activation of protein kinase A (PKA), and subsequent phosphorylation of downstream targets that promote smooth muscle relaxation and bronchodilation.[1][3]

-

PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including mast cells, eosinophils, neutrophils, and lymphocytes. It is specific for cAMP hydrolysis. By inhibiting PDE4, theophylline elevates cAMP levels in these immune cells, which in turn suppresses their activation and the release of pro-inflammatory mediators.[3] This action underlies the anti-inflammatory effects of theophylline.

Beyond PDE3 and PDE4, theophylline exhibits inhibitory activity against other PDE isoforms, albeit to a lesser extent. This broad-spectrum inhibition contributes to its diverse pharmacological profile and also to some of its side effects.[4]

Quantitative Analysis of Theophylline's Inhibitory Profile

A precise understanding of the inhibitory potency of theophylline against various PDE isoforms is crucial for drug development and for elucidating its complete mechanism of action. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific enzyme.

While a comprehensive, directly comparable dataset for this compound across all PDE isoforms is not available in a single source, the following table summarizes available data for theophylline. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific enzyme source and substrate concentration.

| PDE Isoform | Substrate | Theophylline IC50 (µM) | Reference(s) |

| Total PDE (Myometrium) | cAMP | 665 | [5] |

Note: This table will be updated as more specific IC50 values for individual isoforms are identified in the literature. The provided IC50 value represents the general PDE-inhibiting effect in a specific tissue and is not isoform-specific. The non-selective nature of theophylline's inhibition is a key characteristic.[6][7]

Signaling Pathways Modulated by Theophylline

The inhibition of phosphodiesterases by theophylline initiates a cascade of intracellular events that ultimately lead to its therapeutic effects. The primary pathway involves the accumulation of cAMP and the activation of Protein Kinase A (PKA).

cAMP/PKA Signaling Pathway

The elevation of intracellular cAMP levels due to PDE inhibition is the central event in theophylline's mechanism of action. This pathway is depicted in the following diagram:

Other Relevant Signaling Pathways

While PDE inhibition is the primary mechanism, theophylline also influences other signaling pathways that contribute to its overall therapeutic profile:

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B). Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline can contribute to bronchodilation. However, this action is also associated with some of the adverse effects of theophylline, such as cardiac arrhythmias and seizures.[4]

-

Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate histone deacetylase-2 (HDAC2). HDACs are enzymes that play a crucial role in regulating gene expression. By activating HDAC2, theophylline can suppress the expression of inflammatory genes, contributing to its anti-inflammatory effects. This mechanism is particularly relevant in the context of corticosteroid resistance in some patients with severe asthma and COPD.

The interplay between these pathways is complex and is an active area of research.

Experimental Protocols for Assessing Phosphodiesterase Inhibition

The evaluation of the inhibitory activity of compounds like this compound on phosphodiesterases is a critical step in drug discovery and development. Various assay formats are available, each with its own advantages and limitations. Below are detailed methodologies for key experimental protocols.

General Phosphodiesterase Activity Assay (Colorimetric)

This protocol provides a general method for measuring PDE activity and the inhibitory effects of compounds.

Materials:

-

Purified PDE enzyme (specific isoform of interest)

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

This compound or other test compounds

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the PDE enzyme, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the cAMP or cGMP substrate to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

5'-Nucleotidase Addition: Stop the PDE reaction and initiate the second enzymatic step by adding 5'-nucleotidase. This enzyme will convert the AMP or GMP produced by the PDE into adenosine or guanosine and inorganic phosphate.

-

Incubation: Incubate the plate again to allow for the complete conversion by 5'-nucleotidase.

-

Phosphate Detection: Add the phosphate detection reagent to each well.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of phosphate produced is directly proportional to the PDE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for PDE Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential PDE inhibitors.

Conclusion and Future Directions

This compound remains a valuable therapeutic agent, primarily due to its non-selective inhibition of phosphodiesterases, which leads to increased intracellular cAMP levels and subsequent bronchodilation and anti-inflammatory effects. While its use has been somewhat limited by its narrow therapeutic index and the availability of more selective drugs, a thorough understanding of its core mechanism of action on PDEs is essential for its optimal clinical use and for the development of novel therapeutics.

Future research should focus on obtaining a more complete quantitative profile of theophylline's inhibitory activity against all PDE isoforms to better predict its therapeutic and adverse effects. Furthermore, elucidating the complex interplay between PDE inhibition and its other mechanisms of action, such as adenosine receptor antagonism and HDAC activation, will provide a more holistic understanding of this multifaceted drug. This knowledge will be invaluable for the development of next-generation respiratory therapies with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Theophylline Sodium Glycinate as an Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases for decades. Its therapeutic effects are largely attributed to its role as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. Theophylline Sodium Glycinate is a salt form designed to enhance the solubility and bioavailability of theophylline. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an antagonist of all four adenosine receptor subtypes (A₁, A₂ₐ, A₂B, and A₃). This document details the underlying signaling pathways, presents quantitative pharmacological data, outlines key experimental protocols for its characterization, and discusses its pharmacokinetic profile.

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptors (GPCRs): A₁, A₂ₐ, A₂B, and A₃.[1] Theophylline acts as a competitive, non-selective antagonist at these receptors, meaning it binds to the receptors without activating them, thereby blocking the effects of endogenous adenosine.[2][3] The physiological outcome of theophylline administration is a composite of its blockade at each receptor subtype.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different G-proteins, leading to distinct downstream signaling cascades:

-

A₁ and A₃ Receptors: These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). Upon activation by adenosine, they inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] They can also activate phospholipase C (PLC) and modulate various ion channels.[4]

-

A₂ₐ and A₂B Receptors: These receptors are coupled to stimulatory G-proteins (Gαs). Adenosine binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets.[6][8]

Theophylline, by blocking all four receptor types, prevents both the Gαi/o-mediated decrease and the Gαs-mediated increase in cAMP that would normally be induced by adenosine.[3] This non-selective action contributes to its complex pharmacological profile, including both therapeutic effects like bronchodilation and side effects such as cardiac stimulation.[3][9]

Caption: Adenosine Receptor Signaling Pathways and Theophylline Blockade.

Pharmacological Profile

The pharmacological activity of this compound is defined by the properties of theophylline. The sodium glycinate salt is pharmacologically inactive and serves to increase aqueous solubility for parenteral administration, without altering the pharmacokinetic profile of theophylline itself.[10]

Quantitative Data: Receptor Binding and Functional Potency

Theophylline exhibits micromolar affinity for adenosine receptors. Its non-selective profile means it binds to all four subtypes with similar potency.

Table 1: Theophylline Binding Affinity (Ki) at Human Adenosine Receptors

| Receptor Subtype | Ki (µM) | Radioligand Used | Cell Line / Tissue | Reference |

|---|---|---|---|---|

| A₁ | ~10 - 25 | [³H]CHA | Bovine Brain | [11][12] |

| A₂ₐ | ~14 - 25 | [³H]NECA | CHO Cells | [11][13] |

| A₂B | ~15 | - | - | - |

| A₃ | ~13 | - | - | - |

Note: Specific Ki values can vary based on experimental conditions and tissue/cell line used. Theophylline is consistently reported as a non-selective antagonist with Ki values in the low micromolar range.[3][14]

Table 2: Theophylline Functional Antagonism (IC₅₀) and Pharmacokinetic Parameters

| Parameter | Value | Details | Reference |

|---|---|---|---|

| Functional Antagonism | |||

| IC₅₀ (A₂ₐ Antagonism) | Varies | Inhibition of agonist-induced cAMP accumulation. | [15] |

| Pharmacokinetics | |||

| Oral Bioavailability (F) | >95% | Rapid release formulations.[16] | [16][17] |

| Volume of Distribution (Vd) | ~0.5 L/kg (35 L) | Distributes into fat-free tissues and body water.[16] | [16][18] |

| Half-life (t₁/₂) | ~8 hours (adult non-smoker) | Varies with age, smoking status, and disease state. | [16] |

| Clearance (CL) | ~0.04 L/hr/kg (3 L/h) | Primarily via hepatic metabolism (CYP1A2).[16] | [16] |

| Therapeutic Range | 10-20 µg/mL (55-110 µM) | For asthma/COPD treatment.[9] |[9][17] |

Experimental Characterization

The characterization of a non-selective antagonist like theophylline involves a series of binding and functional assays to determine its affinity and potency at each target receptor.

Caption: Experimental Workflow for Antagonist Characterization.

Detailed Experimental Protocols

This assay measures the ability of a test compound (theophylline) to displace a specific radiolabeled ligand from the adenosine receptors.

-

Objective: To determine the binding affinity (Ki) of theophylline for each adenosine receptor subtype (A₁, A₂ₐ, A₂B, A₃).

-

Materials:

-

Membrane preparations from cells stably expressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).[19][20]

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ).[19]

-

This compound (test compound).

-

Non-specific binding determinator (e.g., a high concentration of a non-labeled agonist/antagonist like NECA).[19][20]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[19]

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

In assay tubes, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of varying concentrations of theophylline.

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (protein concentration typically 20-50 µ g/tube ).[20]

-

For non-specific binding (NSB) control tubes, add a saturating concentration of an unlabeled ligand instead of theophylline.

-

Incubate the mixture for 60-120 minutes at 22-25°C to reach equilibrium.[19][20]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of theophylline concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

-

Objective: To determine the functional potency (IC₅₀) of theophylline in blocking Gαs-coupled (A₂ₐ/A₂B) or Gαi-coupled (A₁/A₃) receptor signaling.

-

Materials:

-

Whole cells expressing the target adenosine receptor (e.g., HEK293-hA₂ₐR).

-

A specific adenosine receptor agonist (e.g., NECA).

-

This compound (test antagonist).

-

Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[20][22]

-

For Gαi assays, a stimulant like Forskolin is needed to elevate basal cAMP levels so inhibition can be measured.[23][24]

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[24][25]

-

-

Protocol (for Gαs-coupled receptor, e.g., A₂ₐ):

-

Seed cells in 96- or 384-well plates and grow to near confluency.

-

Wash cells with assay buffer (e.g., DMEM with 50 mM HEPES).

-

Pre-incubate cells with varying concentrations of theophylline and a fixed concentration of a PDE inhibitor for 15-30 minutes.[20]

-

Stimulate the cells by adding an adenosine agonist (e.g., NECA) at a concentration that elicits ~80% of its maximal response (EC₈₀).[23]

-

Incubate for an additional 30-60 minutes at 37°C.[20]

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.[22]

-

Data Analysis: Plot the cAMP level against the logarithm of theophylline concentration. Fit the data to a sigmoidal inhibition curve to calculate the IC₅₀ value, which represents the concentration of theophylline required to inhibit 50% of the agonist-induced cAMP response.

-

Conclusion

This compound remains a relevant pharmacological tool and therapeutic agent, primarily through its action as a non-selective adenosine receptor antagonist. Its ability to block all four receptor subtypes underpins its broad range of effects, from bronchodilation (A₂B antagonism) and anti-inflammatory actions to potential neuroprotective properties.[3][26][27] A thorough understanding of its interactions with each adenosine receptor, quantified through rigorous binding and functional assays, is critical for its targeted application in drug development and for optimizing its therapeutic use while minimizing adverse effects. This guide provides the foundational knowledge and methodologies for researchers to effectively investigate and utilize this classic yet complex compound.

References

- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 9. Theophylline | Applied Clinical Pharmacokinetics, 3e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]

- 10. Theophylline pharmacokinetics after intravenous infusion with ethylenediamine or sodium glycinate- | British Pharmacological Society [bps.ac.uk]

- 11. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Assay in Summary_ki [bindingdb.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. resources.revvity.com [resources.revvity.com]

- 25. researchgate.net [researchgate.net]

- 26. The nonselective adenosine antagonist theophylline does prevent renal dysfunction induced by radiographic contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Theophylline Sodium Glycinate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Theophylline Sodium Glycinate. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Identity and Structure

This compound is a well-established bronchodilator, representing an equilibrium mixture of Theophylline Sodium ((C₇H₇N₄NaO₂)) and Glycine (C₂H₅NO₂), typically in equimolecular proportions.[1][2] An additional mole of Glycine is often included to act as a buffer.[1][2] The presence of sodium glycinate enhances the aqueous solubility and absorption of theophylline, a methylxanthine derivative.[3][4]

The chemical structure consists of the theophylline anion, a sodium cation, and a glycine molecule.

IUPAC Name: sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione[5]

Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+]

Molecular Formula: C₉H₁₂N₅NaO₄[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are reported for the theophylline component after precipitation from the salt form.

| Property | Value | Reference |

| Molecular Weight | 277.21 g/mol | [5] |

| Appearance | Off-white to white crystalline powder | [4] |

| Melting Point | Theophylline precipitate melts between 270°C and 274°C | [1] |

| Solubility | Water-soluble | [4] |

| pH (saturated solution) | 8.5 to 9.5 | [1][6] |

| Loss on Drying | Not more than 2.0% (at 105°C for 4 hours) | [1][6] |

| Anhydrous Theophylline Content | 44.5% to 47.3% (dried basis) | [1][6] |

| Glycine Content | 42.0% to 48.0% (dried basis) | [6] |

Pharmacological Properties

This compound is primarily used for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] Its therapeutic effects are attributed to the pharmacological actions of theophylline.

Mechanism of Action

The bronchodilatory and anti-inflammatory effects of theophylline are multifactorial and involve several key signaling pathways:[3][7][8]

-

Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in airway smooth muscle cells, resulting in bronchodilation.[3][9]

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine A1 and A2 receptors. By blocking adenosine-mediated bronchoconstriction, it further contributes to airway relaxation.[8][10]

-

Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which are involved in the regulation of inflammatory gene expression. This action is thought to contribute to its anti-inflammatory properties.[7][9]

The following diagram illustrates the primary signaling pathways involved in the mechanism of action of theophylline.

Caption: Signaling pathways of Theophylline's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of theophylline has been extensively studied. The sodium glycinate salt is designed to improve the absorption of theophylline.

| Parameter | Description | Value/Observation | Reference |

| Absorption | Rapidly and completely absorbed after oral administration of immediate-release formulations. The sodium glycinate salt enhances solubility and absorption. | Onset of action: 30 minutes to 2 hours. | [3][11] |

| Distribution | Distributes into all body compartments. | Approximately 40% bound to plasma proteins. | [11] |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2. | Major metabolites include 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. | [12][13] |

| Excretion | Excreted in the urine, primarily as metabolites. | About 10% is excreted as unchanged theophylline in adults. | [11] |

| Plasma Concentration | A study on a sustained-release formulation of this compound in healthy subjects showed a Cmin of 4.97 ± 1.60 µg/mL and a Cmax of 10.68 ± 1.80 µg/mL after a morning dose, and a Cmax of 9.72 ± 1.56 µg/mL after an evening dose. | [14] |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) for Assay and Glycine Content

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.[1][6]

4.1.1. Instrumentation and Chromatographic Conditions

-

System: A liquid chromatograph equipped with a UV detector and a data processing system.

-

Column: 3.9-mm × 30-cm; packing L8.

-

Detector Wavelength: 200 nm for Glycine content; a suitable wavelength for theophylline assay (e.g., 272 nm).[15]

-

Flow Rate: Approximately 1.5 mL per minute.[1]

4.1.2. Reagents and Solutions

-

Mobile Phase (for Glycine Content): Prepare a solution containing 470 mg of sodium acetate trihydrate and 1 mL of glacial acetic acid in 2 liters of water. Adjust with 10 N sodium hydroxide to a pH of 4.3. Mix 3 volumes of this solution with 7 volumes of acetonitrile.[1][6]

-

Standard Preparation (Glycine): Accurately weigh a quantity of USP Glycine RS and dissolve in the Mobile Phase to obtain a known concentration of about 1.3 mg/mL.[6]

-

Test Preparation (Glycine): Accurately weigh about 153 mg of this compound, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase.[6]

-

Standard Preparation (Theophylline): Prepare as directed in the Assay under Theophylline in the relevant pharmacopeia.

-

Assay Preparation (Theophylline): Transfer about 550 mg of previously dried and accurately weighed this compound to a 250-mL volumetric flask. Add about 125 mL of the appropriate mobile phase, shake until dissolved, and dilute to volume. Further dilutions may be necessary to bring the concentration into the linear range of the assay.[1]

4.1.3. Procedure

-

Equilibrate the HPLC system with the mobile phase.

-

Inject equal volumes (e.g., 20 µL) of the Standard and Test preparations into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

Calculate the content of glycine and theophylline in the sample by comparing the peak responses of the Test preparation with those of the respective Standard preparations.

The following diagram outlines the experimental workflow for the HPLC analysis of this compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound [doi.usp.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound | C9H12N5NaO4 | CID 23663537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of Theophylline? [synapse.patsnap.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 12. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of a new sustained-release formulation of theophylline sodium glycerinate in healthy subjects with a new asymmetric dosage regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

An In-depth Technical Guide to the Synthesis of Theophylline Sodium Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Theophylline Sodium Glycinate, a compound of significant interest in pharmaceutical research and development. The synthesis is a two-step process commencing with the formation of the intermediate, Theophylline Sodium, followed by its reaction with glycine to yield the final product. This document details the experimental protocols, reaction parameters, and data pertinent to the synthesis for research purposes.

Overview of this compound

This compound is an equilibrium mixture of Theophylline Sodium (C₇H₇N₄NaO₂) and Glycine (C₂H₅NO₂)[1]. It is formulated to enhance the solubility and absorption of theophylline, a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The final product is typically buffered with an additional mole of glycine[1].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Theophylline | C₇H₈N₄O₂ | 180.16 |

| Sodium Hydroxide | NaOH | 40.00 |

| Glycine | C₂H₅NO₂ | 75.07 |

| Theophylline Sodium | C₇H₇N₄NaO₂ | 202.14 |

| This compound | C₉H₁₂N₅NaO₄ | 277.21 |

Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Step 1: Synthesis of Theophylline Sodium. This involves the reaction of theophylline with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution.

-

Step 2: Formation of this compound. This step involves the reaction of the prepared Theophylline Sodium with glycine.

Experimental Protocols

Step 1: Synthesis of Theophylline Sodium

This procedure is based on established methods for the preparation of theophylline salts.

Materials:

-

Theophylline (1 mole equivalent)

-

Sodium Hydroxide (1 mole equivalent)

-

Ethanol (50% aqueous solution)

-

Diethyl ether

Procedure:

-

A solution of theophylline (e.g., 36.34 g, 0.2 mol) is prepared in 120 mL of 50% aqueous ethanol at 80°C.

-

To this solution, an aqueous solution of 4 N sodium hydroxide (50 mL, 0.2 mol) is added.

-

The mixture is then chilled to 0°C to facilitate the precipitation of theophylline sodium salt.

-

The precipitate is collected by filtration.

-

The collected solid is washed sequentially with 50 mL of 96% ethanol and then with 100 mL of diethyl ether.

-

The resulting anhydrous theophylline sodium salt is dried in a vacuum desiccator over phosphorus pentoxide.

| Parameter | Value |

| Theophylline | 0.2 mol (36.34 g) |

| Sodium Hydroxide | 0.2 mol (in 50 mL of 4N solution) |

| Solvent | 120 mL of 50% aqueous ethanol |

| Reaction Temperature | 80°C |

| Crystallization Temperature | 0°C |

| Theoretical Yield | 40.43 g |

Step 2: Formation of this compound

The formation of this compound is achieved by the reaction of Theophylline Sodium with Glycine in an aqueous medium.

Materials:

-

Theophylline Sodium (1 mole equivalent, prepared in Step 1)

-

Glycine (2 mole equivalents)

-

Water

Procedure:

-

Dissolve one mole equivalent of the previously synthesized Theophylline Sodium in a minimal amount of warm water.

-

In a separate container, dissolve two mole equivalents of glycine in warm water.

-

Add the glycine solution to the theophylline sodium solution with continuous stirring.

-

The resulting solution contains the equilibrium mixture of this compound.

-

The product can be isolated by evaporation of the solvent under reduced pressure, followed by drying.

| Parameter | Value |

| Theophylline Sodium | 1 mole equivalent |

| Glycine | 2 mole equivalents |

| Solvent | Water |

| Reaction Condition | Mixing at warm temperature |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The United States Pharmacopeia (USP) provides standardized methods for this purpose[1].

-

Identification:

-

Acidification of an aqueous solution of this compound with acetic acid should precipitate theophylline, which can be identified by its melting point (270-274°C) and Infrared (IR) spectrum[1].

-

Ignition of the product should result in a residue that imparts a yellow color to a flame and effervesces with acid, indicating the presence of sodium[1].

-

-

Assay: The content of anhydrous theophylline and glycine in the final product can be determined using High-Performance Liquid Chromatography (HPLC) as per USP guidelines[1].

-

pH: A saturated solution of this compound should have a pH between 8.5 and 9.5[1].

-

Loss on Drying: The product should lose no more than 2.0% of its weight upon drying at 105°C for 4 hours[1].

Signaling Pathway and Mechanism of Action

While not directly related to the synthesis, understanding the mechanism of action of theophylline is crucial for its application. Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in bronchodilation and has anti-inflammatory effects.

This technical guide provides a foundational understanding of the synthesis of this compound for research purposes. Researchers should adhere to all laboratory safety protocols and consult relevant literature for further details and optimization of the described procedures.

References

Preclinical Pharmacological Profile of Theophylline Sodium Glycinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Theophylline Sodium Glycinate. Theophylline, the active moiety, is a methylxanthine derivative with a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The sodium glycinate salt is utilized to enhance the solubility and absorption of theophylline. This document details the multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological data derived from preclinical studies. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological actions.

Introduction

This compound is a bronchodilator and anti-inflammatory agent. Its therapeutic effects are primarily attributed to theophylline. Preclinical research has elucidated a complex pharmacological profile, involving multiple molecular targets and signaling pathways that contribute to its clinical efficacy and potential side effects. This guide synthesizes the available preclinical data to provide a detailed resource for researchers and drug development professionals.

Mechanism of Action

Theophylline exerts its pharmacological effects through several key mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of PDE3 is thought to be primarily responsible for its bronchodilatory effects by promoting smooth muscle relaxation.[1][2] Inhibition of PDE4 contributes to its anti-inflammatory properties.[3]

-

Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist at adenosine A1 and A2 receptors.[2][4] This antagonism can contribute to both therapeutic effects and some of the side effects of theophylline.

-

Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, particularly HDAC2.[5][6] This mechanism is believed to be central to its anti-inflammatory effects by promoting the deacetylation of histones and repressing the transcription of inflammatory genes.[5][6]

Phosphodiesterase Inhibition Profile

While theophylline is a non-selective PDE inhibitor, its affinity for different PDE isozymes varies.

| PDE Isozyme | IC50 (µM) | Preclinical Model | Reference |

| PDE3 | - | Human Bronchial Tissue | [7] |

| PDE4 | - | - | [3] |

Adenosine Receptor Binding Affinity

Theophylline's antagonism of adenosine receptors is a key aspect of its pharmacological profile.

| Receptor Subtype | Ki (µM) | Preclinical Model | Reference |

| A1 | 14 | Brain Tissue | [4] |

| A2 | 14 | Brain Tissue | [4] |

Note: A comprehensive binding affinity profile across all adenosine receptor subtypes (A1, A2A, A2B, A3) from a single preclinical study is not consistently reported.

Pharmacodynamics

The pharmacodynamic effects of theophylline have been extensively studied in various preclinical models, demonstrating its efficacy as both a bronchodilator and an anti-inflammatory agent.

Bronchodilator Activity

The primary pharmacodynamic effect of theophylline is the relaxation of airway smooth muscle, leading to bronchodilation. This effect is primarily mediated by the inhibition of PDE3, which increases intracellular cAMP levels.

Anti-inflammatory Effects

Theophylline exhibits significant anti-inflammatory properties, which are particularly relevant at lower, sub-bronchodilator concentrations. These effects are mediated through multiple mechanisms, including:

-

HDAC2 Activation: This leads to the suppression of inflammatory gene expression.[5][6]

-

Inhibition of NF-κB: Theophylline can inhibit the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus, thereby reducing the expression of inflammatory genes.[1][8][9]

-

Modulation of Cytokine Production: Theophylline has been shown to increase the production of the anti-inflammatory cytokine IL-10 and inhibit the release of pro-inflammatory cytokines such as TNF-α.[7]

Pharmacokinetics

The pharmacokinetic profile of theophylline has been characterized in several preclinical species. The addition of sodium glycinate is intended to improve its absorption characteristics.

Pharmacokinetic Parameters in Preclinical Species

| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Dog | IV | 5 mg/kg | - | - | - | 4.0 ± 0.2 | - | [10] |

| Dog | Oral | 7.52-9.09 mg/kg | - | - | - | - | 108 ± 7 | [10] |

| Dog | IV | 11 mg/kg (aminophylline) | - | - | - | 9.20 ± 2.87 | - | [6] |

| Dog | Oral | 10 mg/kg | 7.13 ± 0.71 | 10.50 ± 2.07 | 141 ± 37.6 | 9.20 ± 2.87 | 97 ± 10 | [6] |

| Dog | IV | - | - | - | - | 5.7 | - | [5] |

| Dog | Oral | - | - | 0.4 (absorption t1/2) | - | - | 91 | [5] |

| Rat | - | - | - | - | - | - | - | [1][11] |

Toxicology

The toxicological profile of theophylline is well-characterized, with a narrow therapeutic index being a key clinical consideration.

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | 225 mg/kg | - |

Note: Comprehensive preclinical toxicology data, including NOAEL values from repeated-dose studies, were not consistently available in the public domain searches.

Experimental Protocols

Acetylcholine-Induced Bronchospasm in Guinea Pigs

This in vivo model is commonly used to assess the bronchodilator activity of test compounds.

Protocol:

-

Male Dunkin-Hartley guinea pigs (300-500 g) are anesthetized.

-

The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration.

-

Bronchoconstriction is induced by an intravenous injection of acetylcholine.

-

The increase in intratracheal pressure, indicative of bronchoconstriction, is measured.

-

The test compound (this compound) is administered intravenously prior to the acetylcholine challenge to evaluate its protective effect.

-

The percentage inhibition of the acetylcholine-induced bronchospasm is calculated.

Carrageenan-Induced Paw Edema in Rats

This model is a standard method for evaluating the acute anti-inflammatory activity of a compound.[12][13]

Protocol:

-

Male Wistar rats (150-200 g) are used.[13]

-

The basal volume of the right hind paw is measured using a plethysmometer.

-

The test compound (this compound) or vehicle is administered, typically orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw.[14]

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Pharmacokinetic Study in Rats

This protocol outlines a typical approach to determine the pharmacokinetic profile of a compound in rats.

Protocol:

-

Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.

-

For intravenous administration, the compound is administered as a bolus dose through the tail vein.

-

For oral administration, the compound is administered by gavage.

-

Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

The concentration of theophylline in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using appropriate software.[15][16]

Signaling Pathways and Workflow Diagrams

Bronchodilation Signaling Pathway

References

- 1. A physiologically based pharmacokinetic model for theophylline disposition in the pregnant and nonpregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 4. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of theophylline in relation to increased pain sensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijbcp.com [ijbcp.com]

- 14. ir.jikei.ac.jp [ir.jikei.ac.jp]

- 15. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

In Vitro Effects of Theophylline Sodium Glycinate on Airway Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline Sodium Glycinate, a salt of the methylxanthine theophylline, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its bronchodilatory and anti-inflammatory properties. This technical guide delves into the in vitro effects of this compound on airway smooth muscle (ASM) cells, providing a comprehensive overview of its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate these actions. This document is intended to serve as a resource for researchers and professionals in the field of respiratory drug development, offering insights into the multifaceted pharmacological profile of this compound.

Introduction

Airway hyperresponsiveness and inflammation are hallmark features of obstructive airway diseases, with airway smooth muscle cells playing a pivotal role in their pathophysiology. This compound exerts its effects on ASM cells through a complex interplay of mechanisms, primarily involving the inhibition of phosphodiesterases (PDEs), antagonism of adenosine receptors, and activation of histone deacetylases (HDACs).[1][2] These actions collectively lead to ASM relaxation, modulation of inflammatory responses, and regulation of cell survival and proliferation. Understanding the precise in vitro effects and the underlying signaling pathways is crucial for optimizing its therapeutic use and for the development of novel derivatives with improved efficacy and safety profiles.

Molecular Mechanisms of Action

This compound's effects on airway smooth muscle cells are mediated through three primary pathways:

-

Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor, with a notable effect on PDE3 and PDE4.[1][3][4] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.[5][6][7]

-

Adenosine Receptor Antagonism: Theophylline acts as an antagonist at adenosine receptors, particularly A1, A2a, and A2b.[2] Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, theophylline can prevent adenosine-mediated contraction of airway smooth muscle.[4]

-

Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, theophylline can activate HDACs, particularly HDAC2.[8][9][10] This leads to the deacetylation of histones, resulting in a more condensed chromatin structure and the suppression of inflammatory gene transcription. This mechanism is thought to contribute significantly to the anti-inflammatory effects of theophylline.[8][9][10]

Quantitative In Vitro Effects

The following tables summarize the quantitative effects of this compound on various parameters in airway smooth muscle cells and related cell types, as reported in the literature.

Table 1: Effects on Phosphodiesterase Inhibition and Smooth Muscle Relaxation

| Parameter | Cell/Tissue Type | Concentration Range | Observed Effect | Citation(s) |

| cAMP Hydrolysis Inhibition | Human Bronchial Tissue Homogenates | 1 - 1000 µM | Inhibition of PDE activity | [1] |

| Airway Smooth Muscle Relaxation | Human Bronchus and Pulmonary Arteries | Not Specified | Relaxation of pre-contracted tissue | [4] |

| Intracellular Ca2+ Attenuation | Porcine Tracheal Smooth Muscle | >300 µM | Inhibition of carbachol-induced Ca2+ increase | [5] |

| Tension Inhibition | Porcine Tracheal Smooth Muscle | >100 µM | Inhibition of carbachol-induced tension | [5] |

Table 2: Anti-inflammatory Effects

| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Citation(s) |

| NF-κB Activation Inhibition | Human Pulmonary Epithelial Cells (A549) | 0 - 500 µM | 2 hours | Dose-dependent decrease in NF-κB p65 expression and I-κBα degradation | [1][11] |

| IL-8 Secretion Repression | Primary Human Airway Smooth Muscle Cells | 10 µM | Not Specified | Repression of TNF-α-induced IL-8 secretion | [3] |

| Histone Deacetylase (HDAC) Activation | A549 Cells | 0 - 1000 µM | 30 minutes | Increased HDAC activity | [1] |

| HDAC Activity Enhancement | Alveolar Macrophages from COPD Patients | 10 µM | Not Specified | Six-fold increase in HDAC activity | [9][12] |

Table 3: Effects on Apoptosis

| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Citation(s) |

| Apoptosis Induction | Eosinophils | 10 µg/mL | 24 hours | Reduction in the anti-apoptotic protein Bcl-2 | [1] |

| Granulocyte Apoptosis | Human Granulocytes | 0.1 mM | 24 hours | Increased apoptosis and decreased Bcl-2 expression in eosinophils | [13] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound in airway smooth muscle cells.

Caption: PDE Inhibition Pathway leading to Smooth Muscle Relaxation.

Caption: Adenosine Receptor Antagonism Pathway.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Theophylline Represses IL-8 Secretion from Airway Smooth Muscle Cells Independently of Phosphodiesterase Inhibition. Novel Role as a Protein Phosphatase 2A Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of airway smooth muscle response to isoproterenol and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theophylline restores histone deacetylase activity and steroid responses in COPD macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Theophylline accelerates human granulocyte apoptosis not via phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Theophylline Sodium Glycinate: An In-Depth Technical Guide to its Role in Cyclic AMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline Sodium Glycinate, a salt of theophylline and glycine, is a methylxanthine derivative with a long history in the therapeutic management of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is largely attributed to its bronchodilatory and anti-inflammatory properties. The addition of sodium glycinate to theophylline enhances its solubility and bioavailability compared to theophylline alone.[1][2][3][4] This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound exerts its effects, with a specific focus on its intricate role in the cyclic adenosine monophosphate (cAMP) signaling pathways.

At the cellular level, theophylline's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[5][6][7][8] PDEs are responsible for the degradation of cyclic nucleotides, including cAMP. By inhibiting these enzymes, theophylline leads to an accumulation of intracellular cAMP, a critical second messenger that orchestrates a multitude of physiological responses. This guide will delve into the specifics of this interaction, the downstream consequences of elevated cAMP levels, and the experimental methodologies used to investigate these processes.

Mechanism of Action: A Deep Dive into the cAMP Pathway

The canonical cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. This compound intervenes in this pathway by preventing the breakdown of cAMP, thereby amplifying and prolonging the signal.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of multiple PDE isoenzymes, with notable effects on PDE3 and PDE4, which are prominently expressed in airway smooth muscle and inflammatory cells, respectively.[7][9][10][11] Inhibition of PDE3 in airway smooth muscle cells is a key contributor to bronchodilation, while inhibition of PDE4 in immune cells is thought to mediate its anti-inflammatory effects.[9][10]

Elevation of Intracellular cAMP

By inhibiting PDE activity, theophylline treatment leads to a dose-dependent increase in intracellular cAMP concentrations. This elevation of cAMP is the central event that triggers the downstream effects of the drug.

Activation of Protein Kinase A (PKA)

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a key effector in the cAMP signaling pathway. cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a variety of downstream target proteins, modulating their activity.

Downstream Effects and Gene Regulation

The activation of PKA initiates a cascade of phosphorylation events that ultimately alter cellular function and gene expression.

-

Relaxation of Airway Smooth Muscle: In airway smooth muscle cells, PKA phosphorylates several target proteins that lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery, resulting in bronchodilation.[9]

-

Modulation of Inflammatory Responses: In inflammatory cells, the cAMP-PKA pathway can suppress the activity of pro-inflammatory transcription factors such as NF-κB.[12][13] Theophylline has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner in various cell types, including human pulmonary epithelial cells.[12][14] This inhibition is linked to the preservation of the inhibitory protein IκBα.[14]

-

Gene Expression Regulation: The cAMP-PKA pathway also regulates gene expression through the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). While direct quantitative data on theophylline-induced CREB phosphorylation is limited in the readily available literature, the activation of PKA by theophylline strongly suggests a role in modulating CREB-mediated gene transcription. Furthermore, microarray studies have provided insights into the broader impact of theophylline on gene expression. In human macrophages, theophylline has been shown to dose-dependently up-regulate 45 genes and down-regulate 30 genes.[15][16] A notable example is the significant suppression of Interleukin-13 (IL-13) mRNA expression, a key cytokine in allergic inflammation.[5][15][16] This down-regulation of IL-13 is believed to be mediated through the cAMP pathway and subsequently leads to a decrease in the production of leukotriene C4 (LTC4).[15][16]

Data Presentation

Quantitative Data on Theophylline's Efficacy

The following tables summarize the available quantitative data regarding the inhibitory effects of theophylline on phosphodiesterase and its impact on gene expression. It is important to note that specific IC50 and Ki values for theophylline against individual PDE isoforms in relevant respiratory and inflammatory cells are not consistently reported in the publicly available literature, highlighting an area for further research.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 for PDE Inhibition | ~50 µM | Human Eosinophils (LTC4 synthesis) | [17] |

| IC50 for PDE Inhibition | ~40 µM | Human Eosinophils (chemotaxis) | [17] |

Table 1: Inhibitory Concentration (IC50) of Theophylline on Phosphodiesterase Activity.

| Gene Regulation | Number of Genes | Cell Type | Reference |

| Up-regulated Genes | 45 | Human Macrophages (THP-1) | [15][16] |

| Down-regulated Genes | 30 | Human Macrophages (THP-1) | [15][16] |

Table 2: Theophylline-Induced Changes in Gene Expression.

| Gene | Regulation | Cell Type | Effect | Reference |

| Interleukin-13 (IL-13) | Down-regulated | Human Macrophages | Suppression of mRNA expression (~25%) | [5][15] |

| Leukotriene C4 (LTC4) | Decreased Production | Human Macrophages | Consequence of IL-13 down-regulation | [15][16] |

Table 3: Specific Examples of Theophylline-Mediated Gene Regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating the effects of this compound on the cAMP signaling pathway.

Measurement of Intracellular cAMP Levels (Competitive ELISA)

This protocol is adapted from commercially available competitive ELISA kits.

Principle: This assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

-

Anti-cAMP antibody-coated 96-well plate

-

Cell lysis buffer

-

cAMP standards

-

HRP-labeled cAMP conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.

-

Cell Lysis: Aspirate the medium and lyse the cells with cell lysis buffer. Agitate for 10 minutes at room temperature.

-

Sample and Standard Preparation: Prepare a standard curve using the provided cAMP standards. Dilute the cell lysates as necessary.

-

Competitive Binding: Add standards and samples to the antibody-coated wells.

-

Add the HRP-cAMP conjugate to each well.

-

Incubate for 2-3 hours at room temperature with gentle shaking.

-

Washing: Aspirate the contents of the wells and wash four times with wash buffer.

-

Substrate Incubation: Add the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

Phosphodiesterase (PDE) Activity Assay (Radiolabeled cAMP)

This protocol is a classic method for measuring PDE activity.

Principle: This assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) to radiolabeled 5'-AMP by PDE enzymes present in a cell or tissue lysate. The product, 5'-AMP, is then separated from the unreacted cAMP, and the radioactivity of the product is quantified.

Materials:

-

[3H]-cAMP

-

Cell or tissue lysate containing PDE activity

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Snake venom nucleotidase (to convert 5'-AMP to adenosine)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain a supernatant containing PDE activity.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and [3H]-cAMP. To test the inhibitory effect of this compound, pre-incubate the lysate with various concentrations of the compound before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.

-

Conversion to Adenosine: Add snake venom nucleotidase and incubate for a further 10-20 minutes at 37°C to convert the [3H]-5'-AMP to [3H]-adenosine.

-

Separation of Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine will pass through.

-

Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the PDE activity based on the amount of [3H]-adenosine produced per unit of time and protein concentration.

Protein Kinase A (PKA) Activity Assay (In Vitro Kinase Assay)

This protocol utilizes a specific PKA substrate peptide.

Principle: This assay measures the ability of PKA in a cell lysate to phosphorylate a specific substrate peptide, such as Kemptide (LRRASLG). The phosphorylation is detected using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.

Materials:

-

Cell lysate

-

PKA assay buffer (containing MgCl2 and ATP)

-

Kemptide (PKA substrate)

-

[γ-32P]ATP (for radioactive detection) or phospho-specific antibody (for non-radioactive detection)

-

Phosphocellulose paper (for radioactive detection)

-

Wash buffers

-

Scintillation counter or reagents for Western blotting

Procedure (Radioactive Method):

-

Lysate Preparation: Prepare cell lysates as described for the PDE assay.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, PKA assay buffer, Kemptide, and [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.

-

Spotting: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the PKA activity based on the amount of 32P incorporated into the Kemptide substrate.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's role in the cAMP signaling pathway.

Experimental Workflows

Caption: Workflow for measuring intracellular cAMP levels using competitive ELISA.

Caption: Workflow for a radiolabeled phosphodiesterase (PDE) activity assay.

Conclusion

This compound remains a relevant therapeutic agent due to its well-established effects on the cAMP signaling pathway. Its primary action as a non-selective PDE inhibitor leads to increased intracellular cAMP levels, which in turn activates PKA and triggers a cascade of events culminating in bronchodilation and anti-inflammatory responses. The enhanced solubility and bioavailability of the sodium glycinate salt offer advantages over traditional theophylline formulations. While the broad strokes of its mechanism are understood, this guide highlights the need for more detailed quantitative data on its isoform-specific PDE inhibition and the downstream consequences of PKA activation. Further research in these areas will undoubtedly provide a more nuanced understanding of theophylline's therapeutic actions and may pave the way for the development of more targeted and effective treatments for respiratory and inflammatory diseases.

References

- 1. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. atsjournals.org [atsjournals.org]

- 15. Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

Beyond Bronchodilation: A Technical Guide to the Novel Research Applications of Theophylline Sodium Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine traditionally recognized for its bronchodilatory effects in respiratory diseases, is experiencing a resurgence in scientific interest. This is largely due to a growing body of evidence highlighting its diverse pharmacological activities that extend well beyond the airways. Theophylline Sodium Glycinate, a more soluble and bioavailable formulation, offers a valuable tool for exploring these novel applications. This technical guide provides an in-depth exploration of the contemporary research landscape of this compound, focusing on its anti-inflammatory, immunomodulatory, cardiovascular, anti-cancer, and neuroprotective potential. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to empower researchers in their pursuit of innovative therapeutic strategies.

Core Mechanisms of Action Beyond Bronchodilation

The multifaceted therapeutic potential of this compound stems from three primary molecular mechanisms that are independent of its effects on bronchial smooth muscle relaxation:

-

Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor. By inhibiting these enzymes, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cyclic nucleotides can modulate the function of various immune and inflammatory cells.

-

Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine is a potent endogenous signaling molecule with diverse physiological effects, including the modulation of inflammation and neurotransmission. By blocking these receptors, theophylline can counteract adenosine-mediated immunosuppression and other effects.[3]

-

Histone Deacetylase (HDAC) Activation: A key discovery in understanding theophylline's anti-inflammatory properties is its ability to activate HDACs, particularly HDAC2.[4][5][6] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors. This mechanism is central to theophylline's ability to suppress the expression of pro-inflammatory genes.[4][5][6]

These core mechanisms provide the foundation for the diverse range of novel applications currently under investigation.

Anti-inflammatory and Immunomodulatory Applications

This compound exhibits significant anti-inflammatory and immunomodulatory effects, making it a compound of interest for a variety of inflammatory conditions beyond asthma and COPD.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokines

Theophylline has been shown to alter the balance of key signaling molecules involved in the inflammatory cascade. It can suppress the production of pro-inflammatory cytokines while simultaneously boosting the levels of anti-inflammatory cytokines.

Table 1: Quantitative Data on Theophylline's Effect on Cytokine Production

| Cytokine | Cell Type/Model | Theophylline Concentration | Effect | Reference |

| TNF-α | Human Monocytes | Therapeutic concentrations | Inhibition of release | [7] |

| IL-1 | Human Monocytes | Therapeutic concentrations | Inhibition of release | [7] |

| IL-6 | Human Pulmonary Epithelial Cells (A549) | Dose-dependent | Inhibition of TNF-α-induced production | [8] |

| IL-8 | Human Pulmonary Epithelial Cells (A549) | Dose-dependent | Inhibition of TNF-α-induced production | [9] |

| IL-10 | Human Monocytes | Therapeutic concentrations | Increased production | [7] |

Inhibition of NF-κB Signaling Pathway

A central mechanism for theophylline's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[8][9][10] Theophylline achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8][10]

Experimental Protocols

This protocol provides a general framework for measuring cytokine levels in cell culture supernatants following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549 human pulmonary epithelial cells or peripheral blood mononuclear cells) at a suitable density in appropriate culture medium.

-

Allow cells to adhere and grow to a desired confluency (typically 70-80%).

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatants and centrifuge to remove cellular debris. Store supernatants at -80°C until analysis.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-